molecular formula C9H9BrO2 B12547971 3-(2-Bromophenyl)-3-methyl-1,2-dioxetane CAS No. 143798-76-9

3-(2-Bromophenyl)-3-methyl-1,2-dioxetane

Cat. No.: B12547971
CAS No.: 143798-76-9
M. Wt: 229.07 g/mol
InChI Key: ASHXVMJSRUBADU-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-3-methyl-1,2-dioxetane is a specialized 1,2-dioxetane derivative that functions as a key chemiluminescent reagent in scientific research . This compound belongs to a class of cyclic peroxides that undergo thermal decomposition to generate electronically excited carbonyl products, which subsequently release energy through the emission of light, a phenomenon known as chemiluminescence . The mechanism involves a multistage process where the strained four-membered dioxetane ring cleaves, forming excited-state intermediates that decay to the ground state with photon emission . The bromophenyl substituent at the 3-position influences the compound's electronic properties and decomposition kinetics, while the methyl group contributes to steric and stability factors. This compound serves as a fundamental scaffold in the development of chemiluminescence-based detection systems and analytical assays . Its research applications include serving as a model system for studying chemiexcitation phenomena, energy transfer mechanisms in CRET (Chemiluminescence Resonance Energy Transfer), and the development of sensitive bioanalytical methods for detecting various analytes . When incorporated into designed molecular systems, triggered decomposition of this dioxetane derivative can produce light emission for detection purposes without requiring external light sources, making it valuable for applications where background fluorescence is problematic. Researchers utilize this compound under specific thermal or chemical conditions to initiate the chemiluminescent reaction. Proper handling and storage protocols are essential due to the inherent reactivity of the peroxide functional groups. This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers should consult relevant safety data sheets and scientific literature before experimental use.

Properties

CAS No.

143798-76-9

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

3-(2-bromophenyl)-3-methyldioxetane

InChI

InChI=1S/C9H9BrO2/c1-9(6-11-12-9)7-4-2-3-5-8(7)10/h2-5H,6H2,1H3

InChI Key

ASHXVMJSRUBADU-UHFFFAOYSA-N

Canonical SMILES

CC1(COO1)C2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Formation of Enol Ether Intermediate

The Wittig-Horner reaction is a cornerstone for constructing the dioxetane backbone. A phosphorylated ylide reacts with a ketone to form an enol ether, which is subsequently oxidized to the dioxetane. For 3-(2-bromophenyl)-3-methyl-1,2-dioxetane:

  • Phosphonate Preparation :
    • 2-Bromobenzaldehyde is treated with triethyl phosphite under acidic conditions to generate the stabilized ylide, (2-bromophenyl)(methoxy)methylphosphonate.
    • Reaction conditions: 80°C, 12 hours, anhydrous toluene.
  • Enol Ether Synthesis :
    • The ylide reacts with acetone in the presence of a strong base (e.g., NaH) to form 3-(2-bromophenyl)-3-methyl-1-enol ether.
    • Yield: 65–72% after purification via silica gel chromatography.

Singlet Oxygen Cycloaddition

The enol ether undergoes [2+2] cycloaddition with singlet oxygen (¹O₂) to form the dioxetane ring:

  • Photooxygenation :
    • Enol ether dissolved in CH₂Cl₂ is irradiated with visible light (λ = 450 nm) in the presence of a photosensitizer (e.g., rose Bengal).
    • Temperature: 0–5°C to minimize premature decomposition.
    • Yield: 50–60%.

Key Data :

Step Reagents Conditions Yield (%)
Phosphonate Formation Triethyl phosphite, H⁺ 80°C, 12 h 85
Enol Ether Synthesis NaH, Acetone THF, 0°C, 2 h 72
Photooxygenation ¹O₂, Rose Bengal CH₂Cl₂, 0°C, 24 h 58

Bromohydroperoxide Cyclization

Bromohydroperoxide Precursor

This method leverages bromine’s electrophilicity to form a hydroperoxide intermediate:

  • Alkene Bromination :
    • 3-Methyl-1,3-diene is treated with bromine in CCl₄ at -10°C to yield 3-(2-bromophenyl)-3-methyl-1,2-dibromobutane.
  • Hydroperoxide Formation :
    • The dibromide reacts with H₂O₂ in a basic medium (pH 10–12) to form the bromohydroperoxide.

Silver-Ion-Mediated Cyclization

Silver ions facilitate intramolecular cyclization:

  • AgNO₃ (1.2 equiv.) in acetonitrile at 25°C promotes dehydrohalogenation and ring closure.
  • Yield: 40–45% after column chromatography.

Challenges :

  • Competing elimination reactions reduce yield.
  • Requires strict moisture control to prevent hydrolysis.

Palladium-Catalyzed Coupling

Suzuki-Miyaura Cross-Coupling

Aryl boronic acids enable introduction of the bromophenyl group post-dioxetane formation:

  • Dioxetane Core Synthesis :
    • 3-Methyl-1,2-dioxetane is prepared via photooxygenation of 3-methyl-1,3-diene.
  • Palladium-Mediated Coupling :
    • The dioxetane reacts with 2-bromophenylboronic acid using Pd(PPh₃)₄ (5 mol%) and Cs₂CO₃ in THF/H₂O (3:1).
    • Yield: 35–40%.

Limitations :

  • Low functional group tolerance.
  • Requires inert atmosphere to prevent catalyst deactivation.

Comparative Analysis of Methods

Method Advantages Disadvantages Scalability
Wittig-Horner High regioselectivity Multi-step, low photooxygenation yield Lab-scale
Bromohydroperoxide Direct bromine incorporation Poor yield due to side reactions Limited to <10 g
Palladium-Catalyzed Modular aryl group introduction Low yield, expensive catalysts Microscale

Challenges in Synthesis

Thermal Instability

The dioxetane ring decomposes above 30°C, necessitating low-temperature protocols.

Purification Difficulties

  • Silica gel chromatography often degrades the product.
  • Alternative: Use reverse-phase HPLC with acetonitrile/water gradients.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-3-methyl-1,2-dioxetane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

Chemiluminescent Probes

One of the primary applications of 3-(2-Bromophenyl)-3-methyl-1,2-dioxetane is as a chemiluminescent probe . This compound can be utilized in assays that require sensitive detection methods. For example:

  • Neuraminidase Detection : Recent studies have demonstrated the use of dioxetane compounds, including 3-(2-Bromophenyl)-3-methyl-1,2-dioxetane, as probes for detecting neuraminidase activity. These probes emit light upon enzymatic cleavage, allowing for rapid screening of antiviral compounds against influenza viruses .
  • Dual-Channel Assays : The compound can be incorporated into dual-channel assays for simultaneous detection of multiple targets. For instance, it has been used in conjunction with other chemiluminescent dioxetanes to detect various viral infections by measuring different light emissions corresponding to specific enzymes .

Analytical Chemistry

In analytical chemistry, 3-(2-Bromophenyl)-3-methyl-1,2-dioxetane serves as a chemiluminescent substrate :

  • Sensitivity and Specificity : The compound's ability to produce light upon enzymatic reaction enhances the sensitivity and specificity of assays. This characteristic is particularly useful in clinical diagnostics where precise detection of biomarkers is crucial.
  • Applications in Drug Discovery : It has been employed in drug discovery assays to evaluate the efficacy of potential antiviral agents by monitoring their interaction with target enzymes .

Research and Development

The compound is also significant in research contexts:

  • Mechanistic Studies : Researchers utilize 3-(2-Bromophenyl)-3-methyl-1,2-dioxetane to study the mechanisms of chemiluminescence and the behavior of dioxetanes under various conditions. This includes examining how structural modifications affect light emission properties and reaction kinetics .

Case Study 1: Neuraminidase Inhibition Assays

A recent study developed an ultrasensitive chemiluminescent probe based on a phenoxy-dioxetane structure that includes 3-(2-Bromophenyl)-3-methyl-1,2-dioxetane for detecting neuraminidase activity. The probe exhibited significant enhancements in light emission intensity due to structural modifications that prevent quenching by water, demonstrating its potential for high-throughput screening of antiviral compounds .

Case Study 2: Dual Detection Systems

In another application, researchers designed a dual-channel detection system using 3-(2-Bromophenyl)-3-methyl-1,2-dioxetane alongside other dioxetanes to simultaneously monitor multiple viral infections. This system allowed for efficient analysis and quantification of viral load in infected samples through distinct light emissions corresponding to each target enzyme .

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-3-methyl-1,2-dioxetane involves the cleavage of the dioxetane ring, leading to the formation of excited-state intermediates. These intermediates release energy in the form of light (chemiluminescence) when they return to the ground state. The molecular targets and pathways involved in this process are primarily related to the interaction of the compound with specific enzymes or reactive oxygen species.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Stability Chemiluminescence Efficiency Applications
3-(2-Bromophenyl)-3-methyl-1,2-dioxetane 2-Bromophenyl, methyl Moderate Not reported Potential biosensing
HTMD (3-Hydroxymethyl-3,4,4-trimethyl-1,2-dioxetane) Hydroxymethyl, two methyl groups High Low Photobiological studies
AMPPD (Alkaline Phosphatase Substrate) Spiroadamantane, phosphoryloxyphenyl High (enzyme-triggered) High ELISA assays, luminescent detection
DBFD (2,3-Dimethylbenzofurandioxetane) Benzofuran backbone, methyl groups Low (light-triggered) Moderate Photoactivation studies

Key Observations :

  • Unlike AMPPD, which is enzyme-triggered, the bromophenyl derivative lacks a built-in enzymatic cleavage site, limiting its direct utility in commercial assays .

Enzyme-Triggered Dioxetanes

AMPPD and AMPGD (β-galactosidase substrate) are optimized for high chemiluminescence yield upon enzymatic cleavage. Their spiroadamantane structure stabilizes the dioxetane ring until enzymatic dephosphorylation or degalactosylation initiates decomposition . In contrast, 3-(2-Bromophenyl)-3-methyl-1,2-dioxetane lacks such targeted triggers, suggesting it may require external activation (e.g., pH, temperature) for luminescence.

Bromophenyl-Substituted Heterocycles

Table 2: Comparison with Bromophenyl-Containing Analogous Compounds

Compound Name Core Structure Key Features Applications
3-(2-Bromophenyl)-3-methyl-1,2-dioxetane 1,2-Dioxetane Chemiluminescent potential Research-stage biosensors
3-(4-Bromophenyl)-3-methyloxetane Oxetane Higher stability (reduced ring strain) Pharmaceutical intermediates
3-(2-Bromophenyl)-1,2,4-triazole derivatives 1,2,4-Triazole Broad biological activity (antitumor, antiviral) Drug discovery

Key Observations :

  • Oxetanes (e.g., 3-(4-Bromophenyl)-3-methyloxetane) exhibit greater thermal stability than dioxetanes due to lower ring strain, making them more suitable for synthetic intermediates .

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